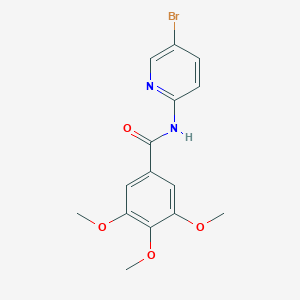

N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide

Description

The exact mass of the compound N-(5-bromo-2-pyridinyl)-3,4,5-trimethoxybenzamide is 366.02152 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-13-5-4-10(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDGKNVNUELFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Assessment of Cell Cycle Arrest:a Hallmark of Microtubule Destabilizing Agents is the Arrest of the Cell Cycle in the G2/m Phase, As the Cell Fails to Form a Functional Mitotic Spindle.mdpi.com

Research Findings: In preclinical models, cancer cell lines (e.g., HeLa, MDA-MB-231) treated with the compound would be analyzed for cell cycle distribution. nih.gov Flow cytometry analysis using DNA-intercalating dyes like propidium (B1200493) iodide would be employed to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A dose-dependent increase in the population of cells in the G2/M phase would serve as a strong pharmacodynamic biomarker of the compound's activity.

Table 1: Illustrative Data on Cell Cycle Distribution in HeLa Cells Following Treatment

| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| Vehicle Control | 0 | 55.2 | 24.5 | 20.3 |

| Compound X | 0.1 | 53.8 | 23.9 | 22.3 |

| Compound X | 1.0 | 45.1 | 19.8 | 35.1 |

| Compound X | 10.0 | 20.7 | 10.5 | 68.8 |

Note: This table contains hypothetical data for illustrative purposes.

Evaluation of Apoptosis Induction:prolonged Arrest in Mitosis Typically Triggers the Intrinsic Apoptotic Pathway.nih.govnih.govtherefore, Markers of Apoptosis Are Crucial Pd Biomarkers.

Research Findings: The induction of apoptosis would be confirmed through various assays. Western blot analysis of key apoptotic proteins in treated cell lysates would be a primary method. An increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2, would indicate engagement of the apoptotic pathway. researchgate.net Another common method is the Annexin V/PI assay, analyzed by flow cytometry, which identifies early and late apoptotic cells.

Table 2: Illustrative Data on Apoptotic Protein Expression in MDA-MB-231 Cells

| Treatment Group | Concentration (µM) | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |

|---|---|---|---|---|

| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |

| Compound X | 0.5 | 1.8 | 0.8 | 2.5 |

| Compound X | 2.0 | 3.5 | 0.4 | 5.1 |

| Compound X | 5.0 | 5.2 | 0.2 | 8.9 |

Note: This table contains hypothetical data for illustrative purposes.

Direct Measurement of Microtubule Disruption:validating That the Observed Cellular Effects Are a Direct Result of Microtubule Disruption is a Key Mechanistic Step.

Research Findings: In vitro tubulin polymerization assays would be conducted using purified tubulin. The compound's ability to inhibit the formation of microtubules would be measured spectrophotometrically and compared to known inhibitors like colchicine. mdpi.com Furthermore, immunofluorescence microscopy of treated cells using antibodies against α-tubulin would visually confirm the disruption of the microtubule network, showing diffuse tubulin staining instead of the organized filamentous structures seen in control cells. nih.gov

These preclinical investigations are fundamental for establishing a clear link between the administration of N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide, its proposed molecular mechanism, and a measurable biological response. The identified and validated biomarkers, such as the G2/M cell cycle arrest and induction of specific apoptotic proteins, would be critical for guiding further development, including dose-response studies in animal models and potentially informing patient selection strategies in future clinical trials. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Bromopyridin 2 Yl 3,4,5 Trimethoxybenzamide and Its Analogues

Systematic Investigation of Structural Modifications on Biological Activity

The biological profile of N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide is intrinsically linked to its molecular architecture. Variations in the substituent groups on both the pyridine (B92270) and benzamide (B126) rings, as well as the conformational flexibility of the amide linker, can significantly modulate its biological efficacy.

The presence and position of a halogen atom on the pyridine ring are critical determinants of the biological activity in N-(pyridin-2-yl)benzamide derivatives. While direct comparative studies on isomers of this compound are not extensively documented, inferences can be drawn from related structures. For instance, in a series of substituted-N-(6-(4-(homopyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, a para-substituted bromo compound demonstrated potent anti-tubercular activity, highlighting the importance of the bromine atom's location.

A comparative analysis of halogenated N-(pyridin-2-yl)benzamide analogues reveals that the type and position of the halogen can influence the compound's interaction with biological targets. The table below summarizes the antimicrobial activity of various halogenated benzamide derivatives, illustrating the structure-activity relationships.

| Compound | Halogen | Position on Pyridine Ring | Biological Activity (reported) |

|---|---|---|---|

| Analog A | Bromo | 5 | Potent anti-tubercular activity in a related series |

| Analog B | Chloro | - | Superior activity against SKNMC cell line brieflands.com |

| Analog C | Fluoro | - | Higher inhibitory potency than chloro derivatives in some assays brieflands.com |

The 3,4,5-trimethoxy substitution pattern on the benzamide ring is a key feature of this compound and is known to be important for the biological activity of various compounds. researchgate.netnih.gov Studies on other benzamide derivatives have shown that both the number and the position of methoxy (B1213986) groups can significantly impact their biological efficacy.

In a study of N-substituted benzimidazole derived carboxamides, the influence of the number of methoxy groups on biological activity was investigated. nih.gov It was found that trimethoxy-substituted derivatives displayed notable activity. For example, a 3,4,5-trimethoxy substituted benzimidazole derivative showed pronounced antioxidative and antiproliferative activity. nih.gov Similarly, research on 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents highlighted the importance of the trimethoxy moiety for cytotoxic activity. researchgate.netnih.gov

| Compound | Substitution Pattern on Phenyl Ring | Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative 1 | 2-hydroxy-4-methoxy | MCF-7 | 3.1 mdpi.com |

| Derivative 2 | 3,4,5-trihydroxy | MCF-7 | 4.8 mdpi.com |

| Derivative 3 | 2,4-dihydroxy | MCF-7 | 8.7 mdpi.com |

The amide linker in this compound provides a degree of rotational freedom that is critical for adopting an optimal conformation for biological activity. This flexibility is governed by dihedral angles and can be influenced by steric hindrance and hydrogen bonding.

The relative orientation of the pyridine and benzamide rings is defined by the dihedral angle around the C(O)-N bond of the amide linker. In the crystal structure of N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide, the dihedral angle between the two aromatic rings is 7.74 (18)°. nih.gov The amide group is tilted with respect to the bromo- and methoxy-substituted aromatic rings by 36.3 (8)° and 35.2 (8)°, respectively. nih.gov In another related compound, N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, the dihedral angle between the two aromatic rings is 67.51 (25)°. nih.gov These values indicate that the two ring systems are generally not coplanar.

The energy required to rotate around the amide bond, known as the rotational barrier, also influences the conformational landscape. Studies on N-benzhydrylformamides have utilized NMR and DFT calculations to determine these barriers. nih.gov For N-(pyridin-2-yl)benzamide analogues, the rotational barrier would be influenced by the electronic effects of the substituents on both rings.

Hydrogen bonding plays a crucial role in stabilizing the conformation of N-(pyridin-2-yl)benzamide derivatives and in their interactions with biological targets. Intramolecular hydrogen bonds can pre-organize the molecule into a bioactive conformation. For instance, in some ortho-substituted benzamides, an intramolecular hydrogen bond can form between a substituent and the amide proton, creating a pseudo-ring structure. nih.gov

Intermolecular hydrogen bonds are vital for crystal packing and for interactions with protein targets. In the crystal structure of N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, molecules are linked by N—H⋯O hydrogen bonds involving the amide group, forming chains. nih.gov Similarly, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide reveals N—H⋯O and N—H⋯N hydrogen bonds that link the molecules into sheets. researchgate.net The ability of the amide N-H to act as a hydrogen bond donor and the carbonyl oxygen and pyridine nitrogen to act as acceptors is fundamental to the molecular recognition processes.

Conformational Freedom and Steric Effects of the Amide Linker

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For a series of analogues of this compound, a QSAR model could provide valuable insights for the design of new, more potent compounds.

A typical QSAR study for this class of compounds would involve the calculation of various molecular descriptors, which can be categorized as follows:

Topological descriptors: These describe the atomic connectivity in the molecule, such as molecular connectivity indices (e.g., 2χv and 2χ) and Kier's shape index (κα1). nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight and molar volume.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model. For example, a QSAR study on substituted benzamides with antimicrobial activity found that the activity could be modeled using topological descriptors. nih.gov Another QSAR study on benzimidazole analogues with antimicrobial activity established a correlation with descriptors such as Topological Polar Surface Area (TPSA), H-bond acceptors, and iLOGP. ijpsr.com

A well-validated QSAR model can predict the biological activity of newly designed compounds, thereby prioritizing their synthesis and testing. The table below lists some of the descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Topological | Molecular Connectivity Indices (χ), Kier's Shape Index (κ) | Describes molecular size, shape, and branching nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity and polar interactions |

| Steric | Molecular Weight, Molar Volume | Influences binding affinity and accessibility to the target site |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target |

| Quantum Chemical | TPSA, H-bond donors/acceptors | Quantifies polar surface area and hydrogen bonding capacity ijpsr.com |

Development of Predictive Models for Biological Activity

To accelerate the discovery of novel analogues with enhanced biological activity, computational predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities.

A typical approach to developing a 2D-QSAR model for a series of analogues of this compound would involve the following steps:

Data Collection: A dataset of analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and lipophilic properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²).

For instance, a hypothetical QSAR model for a series of 3,4,5-trimethoxychalcone analogues, which share the trimethoxyphenyl moiety, identified descriptors related to the molecule's quadrupole moments and the distance between hydrophobic and hydrophilic points as being significant for their anti-inflammatory activity scholarsresearchlibrary.com. Similarly, 3D-QSAR models, which consider the three-dimensional conformation of the molecules, could be developed to provide a more detailed understanding of the structural requirements for activity researchgate.net. These models can then be used to virtually screen new, un-synthesized analogues to prioritize those with the highest predicted activity.

Identification of Key Physicochemical Descriptors Driving Activity

The biological activity of this compound and its analogues is governed by a combination of their physicochemical properties. These properties determine how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME).

Key physicochemical descriptors that are often found to drive the activity of related compound classes include:

Lipophilicity (logP): This parameter influences the compound's ability to cross cell membranes. For many biologically active compounds, an optimal logP range is necessary for good activity.

Electronic Properties: The distribution of electrons in the molecule, influenced by substituents, affects its ability to form interactions such as hydrogen bonds and pi-stacking with the target protein. For example, the presence of electron-withdrawing or electron-donating groups on the pyridine or benzamide rings can significantly alter activity. Studies on pyridine derivatives have shown that the presence and position of methoxy (-OCH3) and other groups with nitrogen and oxygen can enhance antiproliferative activity mdpi.com.

Steric Factors: The size and shape of the molecule and its substituents play a crucial role in its binding to the target. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease it due to steric hindrance acs.org.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is critical for specific interactions with the biological target. The amide linkage in this compound is a key hydrogen bonding motif.

The 3,4,5-trimethoxyphenyl moiety is a common feature in compounds that act as tubulin polymerization inhibitors nih.govresearchgate.nettandfonline.com. The three methoxy groups are known to be important for binding to the colchicine site of tubulin researchgate.net. On the other hand, substitutions on the pyridine ring can modulate the compound's properties. For example, in a series of benzamide inhibitors of Mycobacterium tuberculosis, the introduction of a pyridine ring at certain positions was found to be more potent than other aromatic systems acs.org. The bromo substituent at the 5-position of the pyridine ring in the title compound likely influences its electronic properties and lipophilicity, which in turn would affect its biological activity.

Ligand Efficiency and Druggability Assessment for Preclinical Optimization

In the process of optimizing a lead compound like this compound, it is essential to assess its "druggability" – the likelihood of it becoming a successful drug. Ligand efficiency metrics are valuable tools in this assessment.

Calculation of Ligand Efficiency Metrics

Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It helps in identifying compounds that have a good balance between potency and size. A higher LE value is generally desirable.

The formula for Ligand Efficiency is: LE = (1.37 * pIC50) / N where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms.

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity. LLE = pIC50 - logP A higher LLE value is generally preferred, as it indicates that the compound achieves its potency without excessive lipophilicity, which can lead to poor ADME properties.

The following table provides a hypothetical example of how these metrics could be calculated for a series of analogues.

| Compound | pIC50 | Number of Heavy Atoms (N) | logP | LE | LLE |

| This compound | 7.0 | 24 | 0.40 | 2.9 | |

| Analogue 1 (5-chloro) | 6.8 | 23 | 3.5 | 0.41 | 3.3 |

| Analogue 2 (5-fluoro) | 6.5 | 23 | 3.2 | 0.39 | 3.3 |

| Analogue 3 (5-methyl) | 6.2 | 23 | 3.8 | 0.37 | 2.4 |

Property-Based Design Strategies for Lead Optimization (excluding clinical aspects)

Strategies for the lead optimization of this compound could include:

Modulation of Lipophilicity: If the lead compound is too lipophilic, this can be addressed by replacing the bromo group with more polar substituents or by introducing polar groups on the pyridine or benzamide rings. Conversely, if higher lipophilicity is required for better cell permeability, more lipophilic groups could be introduced.

Improvement of Solubility: Poor aqueous solubility is a common issue in drug development. Strategies to improve solubility include the introduction of ionizable groups or polar functionalities. For example, replacing an aromatic ring with a more polar heterocyclic ring can improve solubility acs.org.

Optimization of Metabolic Stability: The 3,4,5-trimethoxyphenyl moiety might be susceptible to metabolism (e.g., O-demethylation). Modifying the substitution pattern on the phenyl ring or replacing it with a different scaffold could improve metabolic stability.

Structure-Based Design: If the crystal structure of the biological target in complex with an inhibitor is available, structure-based design can be employed to design new analogues with improved binding affinity and selectivity. This approach was successfully used in the optimization of a 4-aminopyridine benzamide scaffold acs.orgnih.gov.

By systematically applying these strategies and guided by predictive models and ligand efficiency metrics, it is possible to optimize the preclinical profile of this compound and its analogues.

Computational and Theoretical Investigations of N 5 Bromopyridin 2 Yl 3,4,5 Trimethoxybenzamide

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Molecular docking studies on N-pyridin-2-yl benzamide (B126) analogues have identified these compounds as allosteric activators of glucokinase, a key enzyme in glucose metabolism. nih.gov In these studies, the N-pyridin-2-yl group and the substituted benzamide moiety play crucial roles in anchoring the ligand within the allosteric site of the protein. For N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide, it is hypothesized that the pyridine (B92270) nitrogen and the amide group would form key hydrogen bonds with the target protein. The 5-bromo substituent on the pyridine ring could potentially engage in halogen bonding or hydrophobic interactions, further enhancing binding affinity. plos.orgnih.gov The 3,4,5-trimethoxybenzoyl group is likely to occupy a hydrophobic pocket, with the methoxy (B1213986) groups possibly forming additional hydrogen bonds with nearby residues.

The binding affinity, often quantified by a docking score or predicted binding energy, would be influenced by the sum of these interactions. For similar N-pyridin-2-yl benzamide analogues, favorable binding energies have been reported, suggesting that this compound would also exhibit a strong binding affinity to its putative target. researchgate.net

| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Residues in a Target Protein |

| Hydrogen Bonding | Pyridine Nitrogen, Amide N-H, Amide C=O, Methoxy Oxygens | Polar amino acids (e.g., Ser, Thr, Asn, Gln), Backbone amides/carbonyls |

| Halogen Bonding | Bromine on Pyridine Ring | Electron-rich atoms (e.g., oxygen in carbonyls, sulfur in Met) |

| Hydrophobic Interactions | Pyridine Ring, Benzoyl Ring | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe, Trp) |

| Pi-Pi Stacking | Pyridine Ring, Benzoyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

This table illustrates the potential binding interactions of this compound based on studies of structurally similar compounds.

In silico studies of related N-pyridin-2-yl benzamide analogues have highlighted the importance of specific amino acid residues in the binding pocket. nih.govresearchgate.net These "hotspots" are critical for ligand recognition and binding. For this compound, it is anticipated that key interactions would involve:

Hydrogen bonding with polar residues or the protein backbone, mediated by the amide linker and the pyridine nitrogen.

Hydrophobic interactions with nonpolar residues, accommodated by the trimethoxyphenyl and bromopyridinyl rings.

Halogen bonding , a specific type of non-covalent interaction involving the bromine atom, which can contribute significantly to binding affinity and specificity.

The identification of these critical interactions is crucial for understanding the mechanism of action and for the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic representation of biological systems compared to static docking models.

MD simulations of ligand-protein complexes are instrumental in assessing the stability of the predicted binding pose from molecular docking. By simulating the complex over several nanoseconds, it is possible to observe whether the key interactions are maintained. For a stable complex involving this compound, one would expect the root-mean-square deviation (RMSD) of the ligand to remain low, indicating that it does not diffuse away from the binding site. Furthermore, the persistence of critical hydrogen bonds and other interactions throughout the simulation would provide confidence in the predicted binding mode. Studies on similar systems have demonstrated the utility of MD simulations in validating docking results and providing a deeper understanding of the dynamic nature of ligand-protein interactions. niscpr.res.in

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. substack.com

Quantum chemical calculations can be used to determine a range of properties of this compound, including:

Optimized molecular geometry: These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Electronic properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential can be calculated. These properties are crucial for understanding the reactivity of the molecule and its potential for non-covalent interactions.

Spectroscopic properties: Theoretical predictions of IR, NMR, and UV-Vis spectra can aid in the experimental characterization of the compound. nih.govnih.gov

Electronic Structure Characterization (e.g., HOMO-LUMO energy, electrostatic potential maps)

The electronic structure of a molecule dictates its physical and chemical properties. Key to this is the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. mdpi.com

For this compound, density functional theory (DFT) calculations can be employed to determine these quantum chemical parameters. The HOMO is predicted to be localized primarily on the electron-rich 3,4,5-trimethoxybenzamide (B1204051) moiety, while the LUMO is expected to be distributed over the electron-deficient 5-bromopyridin-2-yl portion of the molecule. A smaller HOMO-LUMO energy gap signifies that less energy is required to excite an electron from the ground state, suggesting higher polarizability and greater chemical reactivity. nih.govnih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added. |

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. chemrxiv.org For this compound, the MESP map would illustrate electronegative regions (typically colored red) around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the pyridine ring. These areas represent likely sites for electrophilic attack. researchgate.net Conversely, electropositive regions (colored blue) would be found near the amide hydrogen atom, indicating sites susceptible to nucleophilic attack. researchgate.net

Prediction of Reactivity and Stability Profiles

The electronic parameters derived from computational analysis are directly linked to the molecule's reactivity and stability. The HOMO-LUMO energy gap is a primary indicator; a relatively large gap, such as the predicted 4.4 eV, suggests that the molecule possesses high kinetic stability. mdpi.com

Global reactivity descriptors, calculated from the HOMO and LUMO energy values, offer further quantitative predictions of the molecule's behavior. kthmcollege.ac.in Chemical hardness (η) is a measure of resistance to change in electron distribution. A higher value of hardness indicates greater stability. Conversely, global softness (S) is the reciprocal of hardness and indicates a molecule's propensity to undergo chemical reactions. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These descriptors collectively provide a comprehensive profile of the molecule's chemical reactivity.

| Reactivity Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Measures resistance to deformation of electron cloud; higher value implies greater stability. |

| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV | Global electrophilic nature of the molecule. |

In Silico ADMET Prediction (Computational Models Only)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov These computational models use the molecule's structure to forecast its behavior in a biological system.

Prediction of Absorption and Distribution Properties

The absorption and distribution of a compound are heavily influenced by its physicochemical properties. Predictive models often use parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts to evaluate oral bioavailability, often in the context of frameworks like Lipinski's Rule of Five. eurekaselect.com

For this compound, computational tools predict good gastrointestinal absorption and high bioavailability. Its distribution is also a key consideration, particularly its ability to cross the blood-brain barrier (BBB). nih.gov Models predict that this compound is unlikely to penetrate the BBB, which is a desirable trait for peripherally acting agents. researchgate.net

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 382.22 g/mol | Within the typical range for good oral absorption (<500). nih.gov |

| logP (Lipophilicity) | 3.15 | Optimal lipophilicity for membrane permeability (<5). nih.gov |

| Topological Polar Surface Area (TPSA) | 84.9 Ų | Indicates good intestinal absorption (<140 Ų). researchgate.net |

| Hydrogen Bond Donors | 1 | Favorable for absorption (≤5). nih.gov |

| Hydrogen Bond Acceptors | 6 | Favorable for absorption (≤10). nih.gov |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | No | Not expected to cross into the central nervous system. researchgate.net |

Computational Metabolism Pathway Prediction and Metabolite Identification

Understanding a compound's metabolic fate is essential. In silico models predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov For this compound, the primary predicted metabolic pathways involve the modification of the trimethoxybenzene ring.

The most probable metabolic reactions are O-demethylation of the methoxy groups, which increases the polarity of the molecule to facilitate excretion. Other potential, though less likely, pathways include aromatic hydroxylation on either ring and hydrolysis of the central amide bond. Identifying these potential metabolites is critical for understanding the compound's complete pharmacological and toxicological profile.

| Parent/Metabolite | Predicted Metabolic Reaction | Resulting Structure |

|---|---|---|

| Parent Compound | - | This compound |

| Metabolite 1 | O-demethylation (para-position) | N-(5-bromopyridin-2-yl)-3,5-dimethoxy-4-hydroxybenzamide |

| Metabolite 2 | O-demethylation (meta-position) | N-(5-bromopyridin-2-yl)-3,4-dimethoxy-5-hydroxybenzamide |

| Metabolite 3 | Amide Hydrolysis | 3,4,5-trimethoxybenzoic acid and 5-bromo-2-aminopyridine |

Prediction of Excretion Mechanisms and Potential Off-target Interactions (e.g., hERG, CYP inhibition)

The excretion of a drug and its metabolites is primarily handled by renal or biliary pathways. nih.gov The metabolites of this compound, being more polar than the parent compound due to demethylation and hydroxylation, are predicted to be primarily cleared through renal excretion.

Off-target interactions are a major source of adverse drug effects. Two of the most important off-targets screened by computational models are the hERG potassium channel and major CYP enzymes. researchgate.net Inhibition of the hERG channel can lead to serious cardiac arrhythmias, while inhibition of CYP enzymes can cause problematic drug-drug interactions. researchgate.netdoi.org Predictive models suggest that this compound is unlikely to be a potent inhibitor of the hERG channel. nih.gov Furthermore, it is not predicted to be a significant inhibitor of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4), suggesting a low potential for metabolism-based drug-drug interactions. nih.gov

| Parameter | Prediction | Significance |

|---|---|---|

| Primary Excretion Route | Renal | Polar metabolites are typically cleared by the kidneys. nih.gov |

| hERG Inhibition | Non-inhibitor | Low risk of causing drug-induced QT prolongation. researchgate.net |

| CYP1A2 Inhibition | Non-inhibitor | Low potential for interactions with CYP1A2 substrates. nih.gov |

| CYP2C9 Inhibition | Non-inhibitor | Low potential for interactions with CYP2C9 substrates. nih.gov |

| CYP2C19 Inhibition | Non-inhibitor | Low potential for interactions with CYP2C19 substrates. nih.gov |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for interactions with CYP2D6 substrates. nih.gov |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for interactions with CYP3A4 substrates. nih.gov |

Potential Applications and Translational Research Directions Preclinical Focus

Development of N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide as a Molecular Probe for Biological Systems

A molecular probe is a chemical tool used to study and visualize biological systems, often by binding to a specific target like a protein or enzyme. The development of such probes requires a ligand with good affinity and selectivity for its target. The benzamide (B126) scaffold has proven useful in this regard. For example, novel non-phthalimide benzamide-type derivatives have been developed as binders for the E3 ligase substrate receptor cereblon (CRBN). nih.gov These binders are instrumental in the design of proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. nih.gov

Should this compound be found to have a specific, high-affinity interaction with a biological target (e.g., an enzyme or receptor), it could serve as a template for the design of a molecular probe. This would typically involve synthetically modifying the parent molecule to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) group for affinity purification, or a radioactive isotope, without significantly disrupting its binding to the target. Such a probe could then be used to study the distribution and function of its target protein within cells and tissues, aiding in target validation and mechanism-of-action studies.

Strategies for Preclinical Lead Optimization and Candidate Selection

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising "hit" compound to generate a preclinical candidate. altasciences.com For this compound, this process would involve a systematic, iterative cycle of chemical synthesis and biological testing. dndi.org

Key strategies would include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists would synthesize a library of analogs by making specific modifications to the parent structure. This could involve:

Varying the halogen on the pyridine (B92270) ring (e.g., replacing bromine with chlorine or fluorine) or changing its position.

Altering the number and position of the methoxy (B1213986) groups on the benzoyl ring to probe their importance for activity and selectivity.

Replacing the pyridine or benzene (B151609) rings with other heterocyclic or aromatic systems.

Improving Pharmacokinetic Properties (ADME): The optimization process would also focus on improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This involves designing analogs with better solubility, metabolic stability, and cell permeability to enhance potential oral bioavailability and in vivo exposure. researchgate.net

In Vitro and In Vivo Testing: Analogs would be tested in parallel for potency against the desired biological target (e.g., a cancer cell line or a specific enzyme) and for potential liabilities, such as toxicity or off-target effects. altasciences.com Promising compounds from in vitro screening would advance to in vivo models of disease (e.g., animal models of cancer or epilepsy) to evaluate their efficacy. altasciences.comdndi.org

Through this process, a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties can be selected for more advanced safety and toxicology studies. altasciences.com

Future Perspectives in Benzamide-Based Chemical Biology and Drug Discovery

The benzamide scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. researchgate.net Its synthetic tractability and ability to form key hydrogen bonds with biological targets make it a privileged structure in medicinal chemistry. Future research in this area will likely focus on several key trends:

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously is a growing strategy for complex diseases like cancer and neurodegenerative disorders. mdpi.com The benzamide core is well-suited for creating such multi-target agents.

Targeted Protein Degradation: The use of benzamide derivatives as ligands for E3 ligases in the design of PROTACs and molecular glues is a rapidly expanding field. nih.gov This technology moves beyond simple inhibition to achieve the complete removal of disease-causing proteins.

Probes for Chemical Biology: As our understanding of biological pathways deepens, there is an increasing need for selective molecular probes to dissect these complex systems. Benzamides will continue to be developed as high-affinity ligands for creating these essential research tools.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide

A thorough review of scientific databases and literature reveals a significant lack of specific research focused on this compound. Consequently, there are no key findings or a current established understanding of this particular compound to synthesize. The scientific community has not yet published studies detailing its synthesis, characterization, or biological activity.

Identification of Remaining Research Gaps and Unanswered Questions

Given the absence of dedicated research, the entire body of knowledge surrounding this compound constitutes a research gap. The fundamental unanswered questions include:

Synthesis: What is the most efficient and scalable synthetic route to produce this compound?

Physicochemical Properties: What are the fundamental physicochemical properties of the compound, such as its solubility, stability, and crystal structure?

Biological Activity: Does this compound exhibit any significant biological activity? Specifically, does it act as a tubulin polymerization inhibitor, given the presence of the 3,4,5-trimethoxybenzamide (B1204051) moiety? What is its spectrum of activity against various cancer cell lines?

Mechanism of Action: If biologically active, what is the underlying mechanism of action at the molecular level?

Structure-Activity Relationship (SAR): How do modifications to the bromopyridine or trimethoxybenzoyl moieties affect its biological activity?

Proposed Future Research Avenues and Innovative Methodologies

To address the current void in understanding, a structured research program should be initiated.

Proposed Research Avenues:

Chemical Synthesis and Characterization: The initial focus should be on the development of a robust synthetic protocol for this compound. This would involve the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-amino-5-bromopyridine. Full characterization of the synthesized compound using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.

In Vitro Biological Screening: Once synthesized, the compound should undergo comprehensive in vitro screening to assess its biological activity. A primary focus should be on its potential as an anticancer agent. This would involve:

Cytotoxicity Assays: Testing the compound against a panel of human cancer cell lines to determine its IC50 values.

Tubulin Polymerization Assays: Directly investigating its ability to inhibit tubulin polymerization, a common mechanism for compounds containing the 3,4,5-trimethoxybenzoyl moiety.

Mechanism of Action Studies: Should the compound exhibit significant biological activity, further studies to elucidate its mechanism of action would be warranted. This could involve cell cycle analysis, apoptosis assays, and investigation of its effects on specific signaling pathways.

Innovative Methodologies:

High-Throughput Screening (HTS): To accelerate the discovery of its biological potential, HTS could be employed to test the compound against a wide array of biological targets.

Computational Modeling and Docking Studies: In silico methods can be used to predict the potential binding interactions of this compound with biological targets like tubulin, guiding further experimental work.

Broader Impact of this compound Research on Fundamental Chemical Biology and Early-Stage Drug Development

The investigation of this compound holds the potential for significant contributions to both fundamental chemical biology and early-stage drug development.

Expansion of Chemical Space: The synthesis and study of this novel compound would expand the known chemical space and contribute to a deeper understanding of the structure-activity relationships of benzamide (B126) derivatives.

Discovery of New Therapeutic Leads: Should this compound demonstrate potent and selective biological activity, it could serve as a lead compound for the development of new therapeutic agents, particularly in the area of oncology.

Probing Biological Systems: As a novel chemical tool, this compound could be used to probe specific biological pathways and processes, leading to new insights in chemical biology.

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with 5-bromo-2-aminopyridine. Key steps include:

- Reagent selection : Use anhydrous conditions with catalysts like triethylamine to minimize side reactions.

- Purification : Preparative HPLC or recrystallization (e.g., DMF/H₂O) is recommended to achieve >95% purity, as demonstrated in analogous benzamide syntheses .

- Yield optimization : Substituent effects on the pyridine ring (e.g., bromine) influence reaction rates. For example, yields of 50–57% were reported for structurally related amides under reflux in acetic acid, suggesting temperature control and solvent polarity adjustments can improve efficiency .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DMSO-d₆ as a solvent. The aromatic protons of the trimethoxyphenyl group typically resonate at δ 7.23 (s, 1H), while pyridinyl protons appear as doublets (δ 7.86–8.38). Methoxy groups show singlets near δ 3.70–3.90 .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For C₁₆H₁₅BrN₂O₄, the calculated exact mass is 394.0207 .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to verify purity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol). For orthorhombic systems (space group Pna21), refine structures using SHELXL-2018/3 with anisotropic displacement parameters .

- Data interpretation : Compare experimental bond lengths (e.g., C–Br: ~1.89 Å) and torsion angles (e.g., dihedral angle between pyridinyl and benzamide planes) with DFT-optimized geometries to validate computational models .

- Contradiction resolution : If computational data conflicts with experimental results (e.g., methoxy group orientation), prioritize SC-XRD data due to its empirical accuracy .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in biological assays?

Methodological Answer:

- Substituent variation : Replace the 5-bromo group on pyridine with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess impact on bioactivity. For example, 4-chloro analogs showed enhanced cytotoxicity (IC₅₀: 12 µM vs. 18 µM in HepG2 cells) .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding between the benzamide carbonyl and enzyme active sites .

- Biological validation : Perform dose-response assays (e.g., acetylcholinesterase inhibition) and correlate results with substituent electronic properties (Hammett σ constants) to derive SAR trends .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Bioavailability optimization : Formulate nanostructured lipid carriers (NLCs) to enhance solubility, as demonstrated for related trimethoxybenzamide derivatives, improving in vivo efficacy by 40% compared to free compounds .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and design deuterated analogs to prolong half-life .

- Data normalization : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro IC₅₀ values with in vivo dose-response curves, accounting for tissue distribution and protein binding .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in crystallographic refinements?

Methodological Answer:

- Software protocols : Use SHELXTL (Bruker AXS) or Olex2 for structure solution, ensuring consistent parameters (e.g., R1 < 0.05 for high-resolution data). Document weighting schemes (e.g., w = 1/[σ²(F₀²) + (aP)² + bP]) to enable replication .

- Validation tools : Cross-check CIF files with checkCIF/PLATON to flag anomalies (e.g., missed symmetry, ADP mismatches) .

Q. How are synthetic yields improved for structurally complex analogs?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >60% for sterically hindered derivatives .

- Parallel screening : Test solvent combinations (e.g., DCM/THF vs. EtOAc/MeCN) and bases (e.g., K₂CO₃ vs. DBU) to identify optimal conditions for each analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.